molecular formula C27H18BrN3O B408981 N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE

N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE

Cat. No.: B408981
M. Wt: 480.4g/mol
InChI Key: BXCMSLSXJKHZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-aminobenzophenone with 6-bromo-4-phenylquinazoline-2-amine under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Chemistry

In chemistry, N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation. It also exhibits anti-inflammatory and anti-bacterial properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C27H18BrN3O

Molecular Weight

480.4g/mol

IUPAC Name

[2-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone

InChI

InChI=1S/C27H18BrN3O/c28-20-15-16-24-22(17-20)25(18-9-3-1-4-10-18)31-27(30-24)29-23-14-8-7-13-21(23)26(32)19-11-5-2-6-12-19/h1-17H,(H,29,30,31)

InChI Key

BXCMSLSXJKHZEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Origin of Product

United States

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